Ethenyl 2-tert-butylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
87323-75-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
ethenyl 2-tert-butylbenzoate |
InChI |
InChI=1S/C13H16O2/c1-5-15-12(14)10-8-6-7-9-11(10)13(2,3)4/h5-9H,1H2,2-4H3 |
InChI Key |
ZBVWCAOHSBLHRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(=O)OC=C |
Origin of Product |
United States |
Synthetic Methodologies for Ethenyl 2 Tert Butylbenzoate
Direct Esterification Routes
Direct esterification routes for the synthesis of vinyl esters involve the direct conversion of a carboxylic acid into its corresponding vinyl ester in a single primary step. For Ethenyl 2-tert-butylbenzoate, this would entail the direct vinylation of 2-tert-butylbenzoic acid.
Formation of Vinyl Esters from Carboxylic Acids
The most direct industrial method for synthesizing vinyl esters is the reaction of a carboxylic acid with acetylene (B1199291). e3s-conferences.org This process, known as vinylation, involves the addition of the carboxylic acid across the triple bond of acetylene to form the vinyl ester. While cost-effective, this method often requires stringent conditions, such as high pressure and temperature, and the explosive nature of acetylene necessitates specialized handling and equipment. e3s-conferences.org The reaction is typically performed in the presence of a catalyst to achieve high yields. e3s-conferences.org
Catalytic Systems in Esterification
Catalysis is crucial for the efficient synthesis of vinyl esters, both through direct vinylation and other methods. Transition metal catalysts are particularly effective in these transformations. e3s-conferences.org
In the context of vinyl ester synthesis, strong acids are not typically used as primary catalysts in the same way as in Fischer esterification with alcohols. Instead, they often function as essential co-catalysts or promoters in metal-catalyzed reactions. For instance, in the transvinylation process (an indirect route discussed later), the activity of palladium catalysts can be significantly enhanced by the addition of a strong acid such as sulfuric acid, p-toluenesulfonic acid, or an alkanesulfonic acid. google.comgoogle.comtaylorfrancis.com These acids can facilitate the catalytic cycle, leading to improved reaction rates and yields.
Heterogeneous catalysts offer advantages in terms of separation and reusability, making them attractive for industrial processes. For vinyl ester production, heterogeneous catalytic systems have been developed for reactions based on acetylene. nuu.uz Furthermore, in transvinylation reactions, the catalyst can be immobilized on a solid support. For example, an aryl N-containing ligand for a palladium catalyst can be part of a polymer support, creating a heterogeneous system. google.com Acidic ion-exchange resins have also been explored as catalysts in the synthesis of vinyl ester resins, indicating their potential applicability in related esterification reactions. google.com
Indirect Synthetic Approaches
Indirect methods for synthesizing this compound involve the formation of the target molecule from a modified precursor derived from 2-tert-butylbenzoic acid. These multi-step approaches often provide milder reaction conditions and greater versatility.
Derivatization from Precursor Benzoic Acid Derivatives
A prominent indirect strategy involves converting the parent carboxylic acid into a more reactive intermediate or utilizing a vinyl-transfer reagent.
The most common indirect method is transvinylation , or vinyl interchange, which involves the transfer of a vinyl group from a vinyl donor, typically vinyl acetate (B1210297), to a carboxylic acid. googleapis.com This equilibrium-controlled reaction is catalyzed by various transition metal complexes. google.commdpi.com Palladium and mercury compounds are historically significant catalysts for this transformation. e3s-conferences.orggoogle.com Ruthenium-based catalysts have also been developed as a novel technology for transvinylation. taylorfrancis.comgoogleapis.com The reaction is driven to completion by using a large excess of vinyl acetate, which can also serve as the solvent. google.commdpi.com
| Catalyst System | Vinyl Source | Key Features |
| Palladium Acetate / Ligand | Vinyl Acetate | Commonly used with aryl N-containing ligands (e.g., pyridine, phenanthroline); activity is often enhanced by a strong acid promoter. google.comtaylorfrancis.commdpi.com |
| Mercury Salts / Strong Acid | Vinyl Acetate | Traditional method using mercuric acetate with sulfuric or alkanesulfonic acid; effective but raises environmental and safety concerns. e3s-conferences.orggoogle.com |
| Ruthenium Complexes | Vinyl Acetate | Represents a more modern catalytic system used in commercial transvinylation processes. taylorfrancis.comgoogleapis.com |
| Iridium Complexes | Vinyl Acetate | Also capable of catalyzing transvinylation, though may require harsher conditions compared to palladium. mdpi.com |
Another indirect approach involves first converting the 2-tert-butylbenzoic acid into a more reactive derivative, such as an acid chloride. This can be achieved by reacting the acid with an agent like thionyl chloride. nih.gov The resulting 2-tert-butylbenzoyl chloride can then be reacted with a vinylating agent to form the final product. For example, the synthesis of 1-phenylvinyl 4-tert-butyl-benzoate has been demonstrated by reacting 4-tert-butylbenzoyl chloride with an acetophenone-derived trimethylsilylenol ether in the presence of mercuric chloride. google.com
Alternatively, the carboxylic acid can be activated in situ. One such method involves reacting the benzoic acid derivative with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) to form an active triazine ester. This intermediate readily reacts with vinyl acetate in the presence of a base like potassium tert-butylate to yield the desired vinyl ester under mild conditions. e3s-conferences.orgnuu.uz
| Precursor Derivative | Reagents | Description |
| Acid Chloride | 1. Thionyl Chloride2. Vinylating Agent (e.g., silylenol ether) + Catalyst | The carboxylic acid is converted to a highly reactive acid chloride, which then undergoes reaction to form the vinyl ester. nih.govgoogle.com |
| Active Triazine Ester | 1. 2-chloro-4,6-dimethoxy-1,3,5-triazine + Base2. Vinyl Acetate + Base | The carboxylic acid is activated with a triazine derivative, facilitating a subsequent vinyl transfer from vinyl acetate under mild conditions. e3s-conferences.org |
Exploration of Radical-Mediated Synthetic Pathways for this compound
The synthesis of vinyl esters through radical-mediated pathways represents an area of ongoing investigation within organic chemistry. These methods, often leveraging the generation of highly reactive radical intermediates, can offer alternative synthetic routes to traditional transition metal-catalyzed processes. However, a thorough review of the scientific literature reveals a notable scarcity of established radical-mediated methodologies specifically for the direct synthesis of this compound from 2-tert-butylbenzoic acid.
While general strategies for the radical-mediated formation of carbon-oxygen bonds and the synthesis of esters exist, their specific application to the vinylation of sterically hindered carboxylic acids like 2-tert-butylbenzoic acid is not well-documented. Research in radical chemistry has explored various approaches that could theoretically be adapted for such transformations. These include, but are not limited to, radical addition reactions to alkynes and decarboxylative coupling processes.
One potential, though not explicitly demonstrated for this specific compound, avenue involves the radical addition of a carboxyl group to an alkyne. This process would necessitate the generation of a carboxyl radical from 2-tert-butylbenzoic acid, which would then add across a carbon-carbon triple bond, such as that in acetylene or a synthetic equivalent. The subsequent steps would involve the stabilization of the resulting vinyl radical intermediate to yield the final vinyl ester product. The regioselectivity and efficiency of such a reaction would be critical considerations, particularly with a substituted benzoic acid.
Another theoretical approach could involve a variation of a radical-decarboxylative reaction, although typical decarboxylative couplings lead to the loss of the carboxyl group and are therefore not directly applicable for ester formation. A modified pathway where a vinyl radical is trapped by the carboxylate could be envisioned, but this remains speculative without direct experimental evidence.
It is important to note that while transition metal-catalyzed methods for the synthesis of vinyl esters are well-established, including palladium and ruthenium-catalyzed transvinylation reactions, these predominantly proceed through organometallic intermediates and are not classified as radical-mediated pathways in the conventional sense.
The lack of specific research findings on the radical-mediated synthesis of this compound suggests that this may be a challenging transformation due to factors such as the stability of the potential radical intermediates, steric hindrance from the tert-butyl group, and potential for competing side reactions. Further research would be required to develop and optimize a viable radical-based synthetic route to this specific compound.
Investigation of Reaction Mechanisms and Chemical Reactivity
Hydrolytic Cleavage Mechanisms of Hindered Benzoate (B1203000) Esters
The hydrolysis of esters is a fundamental organic reaction, typically proceeding through nucleophilic acyl substitution. For sterically hindered esters like Ethenyl 2-tert-butylbenzoate, the presence of bulky groups, such as the ortho-tert-butyl group, significantly influences the reaction pathway, often leading to competition between different cleavage mechanisms. The hydrolytic stability of esters is dependent on their chemical structure, including polarity and steric effects. researchgate.netrsc.org
Acyl-Oxygen Cleavage Pathways
The most common mechanism for ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAc2) pathway. rsc.org This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. rsc.org Subsequently, the intermediate collapses, leading to the cleavage of the bond between the acyl group and the oxygen atom of the leaving group. rsc.org
For many esters, this pathway is favored. For instance, studies on the alkaline hydrolysis of various phenyl and ethyl benzoates have shown that the reaction proceeds via the BAc2 mechanism. nih.govlboro.ac.uk The rate of this reaction is sensitive to electronic effects; electron-withdrawing groups on the benzoic acid moiety generally accelerate the reaction, while electron-donating groups retard it. nih.gov
Alkyl-Oxygen Cleavage Pathways (BAL2 Mechanism)
An alternative pathway for ester hydrolysis is the bimolecular alkyl-oxygen cleavage (BAL2) mechanism. This pathway involves a nucleophilic attack on the alkyl carbon of the ester, proceeding via an SN2-type reaction. Cleavage of the alkyl-oxygen bond is generally less common for esters but can become significant under certain conditions, particularly for esters with highly hindered acyl groups. cdnsciencepub.com
Isotopic labeling studies have been instrumental in distinguishing between acyl-oxygen and alkyl-oxygen cleavage. Seminal work on the alkaline hydrolysis of methyl 2,4,6-tri-t-butylbenzoate, a highly hindered ester, provided clear evidence for the BAL2 mechanism. cdnsciencepub.com In this case, the extreme steric hindrance around the carbonyl group makes the acyl carbon virtually inaccessible to nucleophilic attack, forcing the reaction to proceed via attack at the less hindered methyl carbon. cdnsciencepub.com
For this compound, the vinyl group presents a different scenario. The sp2-hybridized carbons of the vinyl group are generally less susceptible to SN2 attack than a methyl group. Therefore, a direct BAL2 mechanism involving nucleophilic attack on the vinyl carbon is considered unlikely under typical hydrolytic conditions.
Mechanistic Implications of Steric Hindrance
Steric hindrance is a critical factor determining the dominant hydrolytic pathway for benzoate esters. researchgate.netrsc.org The presence of bulky ortho substituents dramatically slows the rate of BAc2 hydrolysis. lboro.ac.uk For example, the rate of alkaline hydrolysis of ortho-substituted ethyl benzoates is significantly influenced by the size of the ortho group. cdnsciencepub.com
This steric impediment can lead to a shift in the reaction mechanism. While a direct BAL2 pathway may not be favorable for a vinyl ester, the steric hindrance from the tert-butyl group in this compound would drastically reduce the rate of any BAc2 hydrolysis. The kinetics of hydrolysis are known to be strongly affected by steric hindrance, with hydrolysis times for vinyl esters ranging from minutes to hours depending on the nature of the ester group. mdpi.com For instance, vinyl pivalate (B1233124), a sterically hindered vinyl ester, is noted for its resistance to hydrolysis.
It is also plausible that under forcing conditions, other mechanisms could come into play. However, based on the general principles of ester hydrolysis, this compound is expected to be highly resistant to hydrolytic cleavage due to the steric shielding of the carbonyl group by the ortho-tert-butyl substituent.
Table 1: Comparison of Hydrolysis Mechanisms for Hindered Esters
| Mechanism | Description | Key Features for Hindered Benzoates |
| BAc2 | Bimolecular acyl-oxygen cleavage. Nucleophilic attack at the carbonyl carbon. | This pathway is significantly slowed down by bulky ortho substituents due to steric hindrance, making it less favorable for compounds like this compound. rsc.org |
| BAL2 | Bimolecular alkyl-oxygen cleavage. SN2 attack at the alkyl carbon. | This mechanism is favored in cases of extreme steric hindrance at the acyl carbon and a susceptible alkyl group (e.g., methyl). It is unlikely for a vinyl ester. cdnsciencepub.com |
Thermal Decomposition Studies
The thermal decomposition, or pyrolysis, of esters provides another avenue to explore their chemical reactivity. The pathways of pyrolysis are highly dependent on the structure of the ester and the reaction conditions.
Gas-Phase Elimination Reactions
In the gas phase, many esters undergo unimolecular elimination reactions. For benzoate esters with an alkyl group possessing a β-hydrogen, a common pathway is a concerted, cyclic transition state leading to the formation of benzoic acid and an alkene. cdnsciencepub.com This reaction is thought to proceed through a six-membered ring transition state. cdnsciencepub.com The pyrolysis of ethyl benzoates has been studied, showing that the reaction is unimolecular and intramolecular. cdnsciencepub.com
For vinyl esters, the pyrolysis mechanism can be more complex. The pyrolysis of vinyl benzoate has been reported to occur via a vapor-phase reaction. rsc.org In the case of this compound, the presence of the vinyl group introduces the possibility of different decomposition routes compared to alkyl benzoates. The thermal decomposition of related compounds like tert-butyl peroxybenzoate results in a variety of products including carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene (B151609), indicating radical pathways. highmountainco.com
The tert-butyl group on the aromatic ring is relatively stable under pyrolysis conditions. Studies on the gas-phase pyrolysis of ortho-substituted ethyl benzoates indicate that the primary influence of ortho substituents is electronic rather than steric. cdnsciencepub.com However, in the condensed phase or at very high temperatures, cleavage of the tert-butyl group could also occur.
Heterogeneous Surface Effects in Pyrolysis
The pyrolysis of esters can also be influenced by the surfaces of the reaction vessel or by the presence of solid catalysts. rsc.org It has been argued that some pyrolysis reactions, previously thought to be purely homogeneous, may have a surface-catalyzed component. rsc.org However, for some ester pyrolyses, the elimination pattern is the same in reactors with both active and deactivated surfaces, suggesting that surface catalysis is not always a dominant factor. rsc.org
In the context of industrial processes, heterogeneous catalysts are often employed to control the products of pyrolysis. For example, the catalytic pyrolysis of poly(ethylene terephthalate), which contains ester linkages, over molybdenum oxides can yield valuable chemicals like terephthalic acid and olefins, with vinyl esters being important intermediates. acs.org The use of solid acid or base catalysts can significantly alter the decomposition pathway. google.com For instance, the decomposition of tert-butyl esters can be catalyzed by non-volatile acids to produce isobutylene (B52900) and the corresponding carboxylic acid. google.com
For this compound, it is conceivable that its pyrolysis could be influenced by the nature of the reactor surface. Acidic sites on a surface could potentially catalyze hydrolysis if moisture is present, or facilitate other rearrangement or cleavage reactions. The interaction of alkyl benzoates with alumina (B75360) surfaces has been shown to result in dissociative adsorption, with ethyl benzoate forming ethoxide species (indicating acyl-oxygen cleavage) and tert-butyl benzoate forming benzoate ions (indicative of alkyl-oxygen cleavage). oup.com This highlights the potential for surfaces to mediate decomposition pathways that differ from those in the gas phase.
Table 2: Potential Thermal Decomposition Products of this compound
| Reactant | Potential Products | Reaction Type | Conditions |
| This compound | 2-tert-butylbenzoic acid, Acetylene (B1199291) | Concerted Elimination | Gas-phase pyrolysis |
| This compound | Various radical fragments | Radical Decomposition | High temperature pyrolysis |
| This compound | 2-tert-butylbenzoic acid, Isobutylene | Catalytic Decomposition | Heterogeneous acid catalysis |
Radical Generation and Transformations
The generation of radical species is a cornerstone of modern synthetic organic chemistry, enabling the formation of complex molecular architectures under mild conditions. This compound, with its electronically distinct benzoate and ethenyl moieties, can potentially participate in radical processes through various activation modes. This section explores the theoretical and experimentally analogous mechanisms by which this compound could be involved in the generation and subsequent transformation of radical intermediates.
Electrochemical Radical Processes
Electrochemical methods offer a powerful and green alternative to chemical reagents for the generation of radicals by controlling the electron transfer process at an electrode surface. rsc.orgnih.gov These processes can be either direct, where the substrate is reduced or oxidized directly at the electrode, or indirect, involving an electron-transfer mediator. rsc.org
In the context of this compound, its structural analog, methyl 4-tert-butylbenzoate, has been effectively utilized as an electron-transfer mediator in electrochemical reductions. thieme-connect.comsci-hub.seresearchgate.net This suggests that the 2-tert-butylbenzoate portion of the molecule could play a similar role. In mediated electrochemical reductions, the mediator is first reduced at the cathode to form a radical anion. This radical anion then transfers an electron to a suitable substrate, such as an organic halide, to generate a carbon-centered radical, while the mediator is regenerated. sci-hub.sethieme-connect.de
A plausible mechanism for a mediated electrochemical process involving a compound like this compound is the generation of aryl radicals from aryl bromides. For instance, in the electrochemical carboxylation of 2-allyloxybromobenzenes, methyl 4-tert-butylbenzoate facilitates the selective formation of aryl radicals. thieme-connect.com The process, conducted in an undivided cell with a platinum cathode and a magnesium anode, involves the following key steps:
Mediator Reduction: The benzoate mediator (M) is reduced at the cathode to its radical anion (M•⁻).
Electron Transfer: The radical anion (M•⁻) transfers an electron to the aryl bromide (Ar-Br), cleaving the carbon-bromine bond to form an aryl radical (Ar•) and a bromide anion (Br⁻), while regenerating the mediator (M).
Radical Transformation: The generated aryl radical can then undergo various reactions, such as intramolecular cyclization. thieme-connect.comsci-hub.se
The efficiency of such mediators is attributed to their ability to facilitate electron transfer at a less negative potential than the direct reduction of the substrate, thereby increasing selectivity and preventing over-reduction. researchgate.net
Table 1: Conditions for Electrochemical Aryl Radical Generation Mediated by Methyl 4-tert-butylbenzoate
| Parameter | Value/Condition | Reference |
| Substrate | 2-Allyloxybromobenzenes | thieme-connect.com |
| Mediator | Methyl 4-tert-butylbenzoate | thieme-connect.comsci-hub.se |
| Cell Type | Undivided Cell | sci-hub.se |
| Cathode | Platinum (Pt) Plate | sci-hub.seresearchgate.net |
| Anode | Magnesium (Mg) Rod | sci-hub.seresearchgate.net |
| Electrolyte | n-Bu₄NBF₄ in DMF | sci-hub.seresearchgate.net |
| Reactant | Carbon Dioxide (CO₂) | thieme-connect.comresearchgate.net |
| Product | 2,3-Dihydrobenzofuran-3-ylacetic acids | thieme-connect.comsci-hub.se |
Photoredox Catalysis for Aryl and Vinyl Radical Formation
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. nih.gov This methodology relies on a photocatalyst that, upon photoexcitation, can engage in single-electron transfer (SET) with an organic substrate to produce a radical intermediate. rsc.org
While direct studies on this compound are not available, the principles of photoredox catalysis allow for a discussion of its potential role in generating aryl and vinyl radicals. For instance, vinyl bromides can be precursors to vinyl radicals. The formation of aryl radicals from aryl halides is a well-established process in photoredox catalysis. rsc.org A typical catalytic cycle involves the photoexcitation of a catalyst, such as a ruthenium or iridium complex, which then reduces an aryl halide to a radical anion. This radical anion subsequently fragments to yield an aryl radical and a halide anion. rsc.org
Similarly, the ethenyl group of this compound could, in principle, be derived from a corresponding vinyl halide precursor through a photoredox-catalyzed process. The generation of vinyl radicals from vinyl bromides has been noted in the context of photoredox catalysis. researchgate.net These highly reactive intermediates can then participate in various carbon-carbon bond-forming reactions.
The general mechanism for photoredox-catalyzed radical formation from a halide precursor (R-X) is as follows:
Photoexcitation: The photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst (PC) engages in SET with the substrate (R-X). In a reductive quenching cycle, PC is reductively quenched by a sacrificial electron donor (D) to form a potent reductant (PC•⁻). This reductant then transfers an electron to R-X.
Radical Formation: The resulting radical anion (R-X•⁻) fragments to produce the desired radical (R•) and a halide anion (X⁻).
Catalyst Regeneration: The oxidized photocatalyst (PC•⁺) or the initial photocatalyst is regenerated to complete the catalytic cycle.
This catalytic approach allows for the formation of C(sp²)–C(sp³) and other valuable bonds under exceptionally mild conditions. nih.gov
Electron Transfer Mediation in Organic Reactions
As introduced in the electrochemical context, electron transfer mediators are crucial in facilitating redox reactions by acting as an intermediary for electron flow. researchgate.net Methyl 4-tert-butylbenzoate has been specifically identified as an effective electron-transfer mediator in the electrochemical generation of aryl radicals from aryl bromides for subsequent cyclization and carboxylation reactions. thieme-connect.comresearchgate.net This functionality stems from its suitable reduction potential and its ability to selectively transfer an electron to the target substrate.
In a study by Senboku and colleagues, constant current electrolysis of 2-(2-propynyloxy)bromobenzenes in the presence of methyl 4-tert-butylbenzoate as a mediator led to the formation of aryl radicals. researchgate.net These radicals then underwent cyclization with the alkyne moiety, followed by the fixation of carbon dioxide. The authors propose a mechanism where the mediator is reduced to its radical anion, which then transfers an electron to the aryl bromide to initiate the radical cascade. sci-hub.seresearchgate.net
Table 2: Role of Methyl 4-tert-butylbenzoate as an Electron-Transfer Mediator
| Reaction Type | Substrate | Mediator Function | Key Outcome | Reference |
| Electrochemical Cyclization-Carboxylation | 2-Allyloxybromobenzenes | Generates aryl radical from aryl bromide via single-electron transfer | Synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids | thieme-connect.com |
| Electrochemical Aryl Radical Cyclization | 2-(2-Propynyloxy) bromobenzenes | Mediates electron transfer to form aryl radical | Tandem carboxylation to form succinic acid derivatives | researchgate.net |
The use of such mediators is advantageous as it can prevent the over-reduction of the initially formed radical, which would otherwise lead to an anion and subsequent protonation, thereby shutting down the desired radical pathway. researchgate.net The structural similarity of the benzoate moiety in this compound to the established mediator, methyl 4-tert-butylbenzoate, suggests its potential to function in a similar capacity in related electrochemical systems.
Addition Reactions Involving the Ethenyl Moiety
The ethenyl (vinyl) group is a versatile functional group that readily participates in addition reactions. The double bond of the ethenyl moiety in this compound is susceptible to attack by a variety of reagents, including electrophiles, nucleophiles, and radicals.
The reactivity of vinyl benzoates in transition metal-catalyzed reactions has been explored. For example, in palladium-catalyzed hydroesterification reactions, vinyl benzoates can be utilized as substrates. acs.org The electronic nature of the benzoate group can influence the reactivity of the vinyl group.
Furthermore, the double bond of enol esters can undergo cycloaddition reactions. For instance, the diastereoselective reactions of the double bond in oxazoline (B21484) systems demonstrate that the attack often occurs from the less sterically hindered face. researchgate.net While the specific stereochemical outcome for this compound would depend on the reaction conditions and the nature of the attacking species, the bulky tert-butyl group on the benzoate ring would be expected to exert significant steric influence.
In the context of radical reactions, the ethenyl group can act as a radical acceptor. For example, an aryl radical generated through methods described in section 3.3 could add across the double bond of the ethenyl moiety in an intramolecular or intermolecular fashion. Such radical cyclizations are a powerful method for constructing ring systems. rsc.org The regioselectivity of the radical addition would be governed by the stability of the resulting radical intermediate.
Table 3: Potential Addition Reactions of the Ethenyl Moiety
| Reaction Type | Reagent/Catalyst | Potential Product Type | Key Feature |
| Electrophilic Addition | H-X, X₂ | Halogenated esters | Follows Markovnikov's rule |
| Radical Addition | R• | Functionalized ester | Anti-Markovnikov addition often observed |
| Cycloaddition | Diene | Cycloadduct | [4+2] cycloaddition (Diels-Alder) |
| Hydrogenation | H₂, Pd/C | Ethyl 2-tert-butylbenzoate | Saturation of the double bond |
| Hydroformylation | CO, H₂, Co or Rh catalyst | Aldehyde-functionalized ester | Formation of new C-C and C-H bonds |
Polymerization and Copolymerization Science of Vinyl Benzoate Monomers
Homopolymerization Studies
The self-polymerization of vinyl benzoate (B1203000) monomers is fundamental to understanding their reactivity and the properties of the resulting polymers.
The free-radical polymerization of vinyl benzoate is characterized by notably slow reaction rates and the production of polymers with relatively low molecular weights. researchgate.net Kinetic studies have established that the rate of polymerization is proportional to the square root of the initiator concentration, which is consistent with a classical free-radical mechanism involving bimolecular termination. researchgate.netuomustansiriyah.edu.iq This mechanism comprises the elementary steps of initiation, propagation, and termination. uomustansiriyah.edu.iq
| Monomer | Activation Energy (Eₐ) (kJ/mol) | Frequency Factor (A) (L mol⁻¹ s⁻¹) | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Vinyl Pivalate (B1233124) (VPi) | 17.4 | 2.9 x 10⁶ | 25-85 | researchgate.net |
| Vinyl Acetate (B1210297) (VAc) | 17.9 | 2.6 x 10⁶ | Not Specified | researchgate.net |
The architecture of polymers derived from vinyl benzoate is generally linear. Investigations into the polymerization of vinyl benzoate have found that side reactions involving the aromatic ring, which could lead to branching or cross-linking, are substantially absent. researchgate.net The primary structure consists of a polyvinyl backbone with pendant tert-butylbenzoate groups.
The microstructure, particularly the tacticity (the stereochemical arrangement of adjacent chiral centers), is a critical factor influencing polymer properties. For poly(vinyl esters), the high reactivity of the propagating radical can lead to side reactions that influence the final polymer structure. mdpi.com While specific data for poly(ethenyl 2-tert-butylbenzoate) is scarce, research on other vinyl esters shows that tacticity can be controlled. For instance, using reversible addition-fragmentation chain transfer (RAFT) polymerization within the nanochannels of metal-organic frameworks (MOFs) has been shown to produce highly isotactic poly(vinyl esters). rsc.orgx-mol.com This suggests that with controlled polymerization techniques, it may be possible to synthesize poly(this compound) with a specific and uniform microstructure.
Solution properties of these polymers are often characterized using size-exclusion chromatography (SEC) in conjunction with the Mark-Houwink equation, [η] = K Mᵃ, which relates intrinsic viscosity [η] to molecular weight (M). The constants K and 'a' depend on the specific polymer-solvent system and temperature. malvernpanalytical.comcore.ac.uk For poly(vinyl benzoate) in tetrahydrofuran (B95107) (THF), these parameters have been determined, providing a basis for molecular weight characterization. researchgate.net
Copolymerization Systems
This compound can be copolymerized with various other monomers to create materials with tailored properties that combine the characteristics of each component.
Copolymers of vinyl benzoates and N-vinylcarbazole (NVK) are of interest due to the potential for unique photophysical properties arising from the carbazole (B46965) moiety. researchgate.netresearchgate.net While direct studies on the 2-tert-butyl isomer are not available, research has been successfully conducted on the free-radical copolymerization of N-vinylcarbazole with vinyl p-tert-butyl-benzoate (VtBBz), a closely related isomer. researchgate.netresearchgate.net
These copolymerizations are typically carried out in solution using a free-radical initiator. researchgate.net The composition of the resulting copolymer is dependent on the initial monomer feed ratio and the reactivity ratios of the two monomers. Reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (k₁₁) versus the other monomer (k₁₂). fiveable.me
The table below presents data from the copolymerization of N-vinylcarbazole (VCz, Monomer 1) with vinyl p-tert-butyl-benzoate (VtBBz, Monomer 2), illustrating how the final copolymer composition relates to the initial monomer feed. researchgate.net
| Molar Fraction of VCz in Feed (f₁) | Molar Fraction of VCz in Copolymer (F₁) | Molar Fraction of VtBBz in Feed (f₂) | Molar Fraction of VtBBz in Copolymer (F₂) |
|---|---|---|---|
| 0.80 | 0.82 | 0.20 | 0.18 |
| 0.60 | 0.63 | 0.40 | 0.37 |
| 0.50 | 0.54 | 0.50 | 0.46 |
| 0.40 | 0.44 | 0.60 | 0.56 |
| 0.20 | 0.22 | 0.80 | 0.78 |
The resulting copolymers are characterized by techniques such as size-exclusion chromatography (SEC) to determine molecular weight and differential scanning calorimetry (DSC) to measure the glass transition temperature (Tg), which is indicative of the thermal properties of the material. researchgate.net
The incorporation of silicone segments into vinyl polymers can impart desirable properties such as low surface energy, high flexibility, and thermal stability. Vinyl-silicone copolymers can be synthesized via free-radical polymerization of vinyl monomers, like this compound, in the presence of a reactive silicone component. google.com
One common method involves the use of a mercapto-functional silicone macromolecule that acts as a chain-transfer agent. google.com During the polymerization, the growing polyvinyl benzoate chain transfers its radical to the mercapto group on the silicone, which then initiates the polymerization of more vinyl monomers, resulting in the formation of a graft or block copolymer architecture. Another approach utilizes polysiloxanes that have been modified to contain initiating groups, such as azo functionalities. These "macroinitiators" can be decomposed thermally to generate radical sites on the silicone chain, which then initiate the polymerization of the vinyl benzoate monomer. researchgate.net
Hybrid copolymerization refers to methods that combine different monomer types or polymerization mechanisms to create novel polymer architectures. For vinyl benzoate monomers, this can be achieved through techniques like controlled radical polymerization (CRP) to form block copolymers. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been used to synthesize amphiphilic triblock copolymers, such as poly(vinyl benzoate)-b-poly(ethylene glycol)-b-poly(vinyl benzoate). researchgate.net In this architecture, the hydrophobic poly(vinyl benzoate) blocks are attached to a central hydrophilic poly(ethylene glycol) block.
Another hybrid approach involves the copolymerization of vinyl esters with monomers that have significantly different reactivities, such as acrylates or methacrylates. In these systems, the reactivity differences can lead to the formation of gradient or block-like structures. The sequence distribution along the polymer chain is governed by the monomers' reactivity ratios and the polymerization conditions. fiveable.me These methods open up possibilities for creating complex polymer structures incorporating this compound with functionalities derived from other monomer families.
Advanced Characterization of Polymeric Materials
The comprehensive characterization of polymeric materials derived from this compound is crucial for understanding their structure-property relationships and determining their potential applications. This involves a detailed analysis of their molecular weight distributions and thermal behaviors.
Molecular Weight and Polydispersity Determination
The molecular weight and polydispersity of polymers are fundamental characteristics that significantly influence their mechanical, rheological, and processing properties. For polymers and copolymers of vinyl p-tert-butylbenzoate, these parameters are typically determined using size-exclusion chromatography (SEC), often coupled with multi-angle light scattering (MALS) and differential refractive index (RI) detectors. researchgate.net
In the study of copolymers of N-vinylcarbazole (VCz) and vinyl p-tert-butylbenzoate (tBBz), SEC with dual MALS and RI detection was employed to characterize the materials synthesized by free-radical polymerization. researchgate.net The analysis was conducted in solvents such as toluene (B28343) (TOL) and tetrahydrofuran (THF). The results revealed that the synthesized homopolymer of vinyl p-tert-butylbenzoate (PtBBz) and its copolymers possessed high molecular weights. researchgate.net
For instance, the homopolymer PtBBz (designated as C0) exhibited a weight-average molecular weight (Mw) of 539,000 g/mol and a number-average molecular weight (Mn) of 275,000 g/mol , resulting in a polydispersity index (PDI) of 1.96. researchgate.net The copolymers with varying molar fractions of VCz also showed high molecular weights, with PDI values characteristic of polymers synthesized via free-radical polymerization. researchgate.net
Detailed molecular weight data for the homopolymer and various copolymers are presented in the table below.
| Sample ID | VCz Molar Fraction (Feed) | VCz Molar Fraction (Copolymer) | Mw ( g/mol ) x 10⁻³ | Mn ( g/mol ) x 10⁻³ | PDI (Mw/Mn) |
| C0 (PtBBz) | 0.00 | 0.00 | 539 | 275 | 1.96 |
| C1 | 0.10 | 0.13 | 525 | 268 | 1.96 |
| C2 | 0.25 | 0.29 | 496 | 261 | 1.90 |
| C3 | 0.50 | 0.53 | 473 | 257 | 1.84 |
| C4 | 0.75 | 0.77 | 457 | 248 | 1.84 |
| C5 (PVCz) | 1.00 | 1.00 | 442 | 238 | 1.86 |
Data sourced from research on N-vinylcarbazole/vinyl p-tert-butyl-benzoate copolymers. researchgate.net
Similarly, copolymers of vinyl p-tert-butylbenzoate (PTBBA) with 3-methacryloxypropyltris(trimethylsiloxy)silane were found to have molecular weights exceeding 10⁵ g/mol , rendering them easily processable by casting from a benzene (B151609) solution. kpi.ua
Thermal Transitions and Phase Behavior Analysis
The thermal properties of polymers, particularly their glass transition temperature (Tg), are critical for defining their service temperature and understanding their physical state. Differential scanning calorimetry (DSC) is a primary technique used to investigate these thermal transitions. researchgate.net
For the copolymers of N-vinylcarbazole and vinyl p-tert-butyl-benzoate, DSC analysis was performed to determine their glass transition temperatures. researchgate.net The homopolymer of vinyl p-tert-butylbenzoate (PtBBz) was found to have a glass transition temperature of 115 °C. researchgate.net In contrast, the homopolymer of N-vinylcarbazole (PVCz) exhibits a much higher Tg of 220 °C. researchgate.net The Tg values of the copolymers were observed to fall between those of the respective homopolymers, increasing as the molar content of the more rigid VCz units in the copolymer chain increased. researchgate.net This behavior is typical for single-phase, random copolymers. researchgate.net
The glass transition temperatures for the homopolymers and their copolymers are summarized in the table below.
| Sample ID | VCz Molar Fraction (Copolymer) | Glass Transition Temperature (Tg) in °C |
| C0 (PtBBz) | 0.00 | 115 |
| C1 | 0.13 | 124 |
| C2 | 0.29 | 137 |
| C3 | 0.53 | 158 |
| C4 | 0.77 | 185 |
| C5 (PVCz) | 1.00 | 220 |
Data sourced from research on N-vinylcarbazole/vinyl p-tert-butyl-benzoate copolymers. researchgate.net
In another study involving copolymers of vinyl p-tert-butylbenzoate (PTBBA) and a silicon-containing monomer, the glass transition temperature was also a key parameter. kpi.ua The Tg of the PTBBA homopolymer was noted, and the logarithmic value of its oxygen permeability was found to increase linearly with a decrease in the glass transition temperature of the copolymers. kpi.ua
Advanced Spectroscopic and Structural Elucidation of this compound
Following a comprehensive search of available scientific literature and chemical databases, experimental spectroscopic data for the specific chemical compound this compound could not be located. The required detailed research findings for Fourier Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and High-Resolution Mass Spectrometry (HRMS) pertaining to the ortho-isomer (2-tert-butyl) of ethenyl benzoate are not present in the accessed resources.
While data is available for the related para-isomer, Ethenyl 4-tert-butylbenzoate, and other similar compounds such as Ethenyl 2-bromobenzoate, presenting this information would not adhere to the specific request for this compound. bsu.by Spectroscopic data is highly specific to the unique molecular structure of a compound, and the positional difference of the tert-butyl group from the para (4-position) to the ortho (2-position) would lead to distinct and non-transferable spectral characteristics.
Therefore, to maintain scientific accuracy and strictly adhere to the user's request, the generation of an article with the specified content for this compound is not possible at this time.
Advanced Spectroscopic and Structural Elucidation
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no specific Ultraviolet-Visible (UV-Vis) spectroscopic data available for Ethenyl 2-tert-butylbenzoate in the searched literature. While UV-Vis spectra have been recorded for related compounds like ethyl 4-tert-butylbenzoate nih.gov and 4-vinyl-benzoic acid, azom.com and have been used to study copolymers of vinyl 4-tert-butyl-benzoate, researchgate.net this information is not directly applicable to this compound. The electronic absorption properties are highly dependent on the precise molecular structure, and as such, data from isomers or analogues cannot be reliably extrapolated.
Consequently, a data table of UV-Vis absorption maxima for this compound cannot be provided.
Advanced Magnetic Resonance Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy
A search for Electron Paramagnetic Resonance (EPR) spectroscopic studies on this compound yielded no results. EPR spectroscopy is a technique specific to species with unpaired electrons (radicals, certain metal complexes). While EPR has been used to study radicals derived from related molecules under specific conditions, such as gamma-irradiated methyl 4-methyl benzoate (B1203000), researchgate.net or in the presence of radical initiators, researchgate.net there is no indication that this compound in its ground state is a paramagnetic species or that such studies have been performed on any of its potential radical forms.
Therefore, no data on EPR spectroscopy for this compound can be presented.
Theoretical Chemistry and Computational Modeling
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model molecular behavior, providing detailed information about electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com This method is effective for calculating the ground-state electronic energy and electron density, from which numerous properties can be derived. mdpi.com For a molecule such as Ethenyl 2-tert-butylbenzoate, DFT calculations, often using functionals like ωB97X-D or UB3LYP with basis sets such as 6-31G(d,p) or Def2TZVP, are employed to optimize the molecular geometry to its lowest energy state. researchgate.netmdpi.comchemrxiv.org
Once the geometry is optimized, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations also yield insights into the distribution of electrostatic potential, which highlights the electron-rich and electron-poor regions of the molecule, crucial for predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative Electronic Properties Calculable via DFT for this compound This table is illustrative, showing typical parameters obtained from DFT calculations.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | - | Indicates the ability to donate an electron. |
| LUMO Energy | - | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. chemrxiv.org |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
| Ionization Potential | - | Energy required to remove an electron. |
DFT studies on related benzoate (B1203000) structures have been used to successfully predict their geometries and electronic characteristics, supporting its application for this compound. researchgate.netchemrxiv.org
The flexibility of this compound, particularly due to the rotatable bonds of the ester and vinyl groups, gives rise to multiple possible spatial arrangements, or conformations. Conformational analysis is the study of the energies and populations of these different conformers. nih.govsfu.ca Computational methods can systematically explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers that separate them. nih.gov
The process typically involves rotating key dihedral angles—such as the C-O-C-C angle of the ester linkage and the C-C bond connecting the vinyl group to the ester oxygen—and calculating the energy at each step. This mapping reveals the local energy minima, which correspond to stable conformers. Studies on similar molecules show that ligands often bind to proteins in conformations that are not the global minimum in isolation, with strain energies that can exceed 9 kcal/mol. nih.gov This highlights the importance of understanding the entire conformational landscape, not just the single lowest-energy structure. For this compound, key conformers would likely differ in the orientation of the vinyl group relative to the tert-butylbenzoate moiety. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a picture of the dominant shapes the molecule adopts. semanticscholar.org
Intermolecular Interactions and Crystal Engineering
In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. Understanding these interactions is fundamental to crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netscirp.orgfrontiersin.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal.
By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer, weaker contacts. researchgate.netmdpi.com
This analysis can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot. researchgate.netfrontiersin.org Each point on the plot corresponds to a pair of distances from the surface to the nearest atoms inside and outside the surface, respectively. The plot can be deconstructed to show the percentage contribution of different types of interactions. For a molecule like this compound, the dominant interactions would likely be H···H, O···H, and C···H contacts. Analysis of related benzoate structures shows that H···H contacts typically account for a significant portion of the surface, followed by O···H/H···O and C···H/H···C interactions. researchgate.net
Table 2: Representative Contributions to the Hirshfeld Surface for a Benzoate-type Crystal This table is illustrative, based on findings for similar molecular crystals like 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate. researchgate.net
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~47% | Represents van der Waals forces and general packing. researchgate.net |
| O···H / H···O | ~24% | Primarily indicates hydrogen bonding interactions. researchgate.net |
| C···H / H···C | ~17% | Often associated with weak C-H···π interactions. researchgate.net |
While this compound lacks strong hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor via its carbonyl and ester oxygen atoms. It can participate in weak C–H···O hydrogen bonds. semanticscholar.org Computational studies are essential for identifying and characterizing these weaker interactions, which play a crucial role in stabilizing the crystal packing. researchgate.net
Quantum chemical calculations can determine the geometry (distance and angle) and energy of these hydrogen bonds. nih.gov Valence bond (VB) theory and other methods show that electrostatic interactions are the dominant force in both strong and weak hydrogen bonds. nih.gov In the crystal structure of related compounds, C–H···O bonds are shown to connect molecules into chains or more complex three-dimensional networks. researchgate.net Computational analysis helps to confirm the existence and significance of these bonds, which might be ambiguous from crystallographic data alone.
Molecular Dynamics Simulations for Conformational and Dynamic Insights
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its flexibility and the dynamics of its conformational changes. sfu.capjmhsonline.com An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net
For this compound, MD simulations can reveal how the molecule explores its conformational landscape. researchgate.net By analyzing the simulation trajectory, one can observe transitions between different stable conformers and calculate the timescales of these motions. This is particularly useful for understanding the flexibility of the vinyl and ester groups.
Key analyses of MD trajectories include:
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of each individual atom around its average position, highlighting the most flexible regions of the molecule. For this compound, higher RMSF values would be expected for the atoms in the ethyl and tert-butyl groups. pjmhsonline.com
MD simulations can be performed in a vacuum to study intrinsic dynamics or in a solvent to understand how intermolecular interactions with the environment affect conformational preferences and dynamics. researchgate.net
Predictive Modeling of Reactivity and Selectivity
Theoretical chemistry and computational modeling serve as powerful tools for predicting the reactivity and selectivity of chemical compounds, including esters like this compound. These methods provide insights into reaction mechanisms, transition states, and the electronic and steric factors that govern chemical behavior. Techniques such as Density Functional Theory (DFT), ab initio molecular orbital calculations, and molecular dynamics (MD) simulations are instrumental in developing these predictive models. cdnsciencepub.commdpi.comresearchgate.net
Research Findings from Computational Studies
Predicting Reaction Kinetics and Hydrolysis:
Computational methods can effectively predict the kinetics of reactions such as ester hydrolysis by calculating the activation energies (Ea) required for the reaction to proceed. nih.gov For instance, studies on a series of benzoate esters have used semi-empirical methods like PM6-DH2 to calculate the relative activation energies for base-catalyzed hydrolysis. nih.gov The data show a correlation between the calculated energy needed to reach the transition state and the experimentally observed half-life (t1/2) of the esters. nih.gov According to the Arrhenius kinetic theory, a higher activation energy corresponds to a lower reaction rate constant. nih.gov This approach allows for the prediction of relative stability and reactivity within a class of compounds. nih.gov
Table 1: Calculated Relative Activation Energies (Ea) for Base-Catalyzed Hydrolysis of Benzoate Esters
| Compound | Alkoxy Group | Calculated Relative Ea (kcal/mol) |
|---|---|---|
| Methyl benzoate | Methyl | 0.00 |
| Ethyl benzoate | Ethyl | 0.38 |
| n-Propyl benzoate | n-Propyl | 0.44 |
| n-Butyl benzoate | n-Butyl | 0.52 |
This table is generated based on data for analogous compounds to illustrate the predictive methodology for reaction kinetics. nih.gov
Modeling Chemoselectivity in C-H Activation:
One of the significant applications of computational modeling is in predicting and rationalizing the chemoselectivity of reactions. A combined experimental and theoretical study on the iridium-catalyzed ortho-directed deuterium (B1214612) labeling of benzoate ester derivatives highlights this capability. nih.gov DFT calculations were employed to understand the factors controlling the efficiency and selectivity of the C-H activation/isotope exchange process. By modeling the reaction pathways, researchers can rationalize why certain positions on the aromatic ring are preferentially functionalized over others. nih.gov This insight is crucial for designing selective synthetic routes and can be applied to predict the behavior of substrates like this compound in similar catalytic systems. nih.gov
Conformational Analysis and Photochemical Reactivity:
The reactivity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Molecular Dynamics (MD) simulations and molecular mechanics calculations are used to explore the potential energy surface of a molecule and identify stable conformations. researchgate.netacs.org For copolymers containing vinyl 4-tert-butyl-benzoate, MD simulations have been used to determine the probability of conformations that are suitable for the formation of intramolecular excimers, which is a key photophysical process. researchgate.netresearchgate.net Similarly, calculations on other complex molecules have shown that the formation of intramolecular hydrogen bonds can impose a planar conformation with a significant rotational energy barrier, thereby influencing the molecule's interactions and reactivity. acs.org
Ab initio Molecular Orbital Calculations and Charge Distribution:
For reactions involving radical species, ab initio molecular orbital calculations are used to determine spin and charge distributions on the molecule. cdnsciencepub.com In studies related to the photochemical nucleophile–olefin combination, aromatic substitution (photo-NOCAS) reaction of tert-butyl benzoates, such calculations on the corresponding radical anions help predict the most reactive sites. cdnsciencepub.com The distribution of spin density, for example, can indicate where a subsequent reaction is most likely to occur. cdnsciencepub.com
Predicting Binding Affinity and Biological Activity:
In silico molecular modeling is also a cornerstone of drug discovery and materials science for predicting how a molecule will interact with a biological target or another material. mdpi.comscielo.br For derivatives of 4-tert-butylbenzoic acid, molecular docking simulations have been used to gain insight into the binding interactions with enzymes like urease. mdpi.com These models help explain why certain substituents on the molecule lead to more potent inhibitory activity. mdpi.com Similarly, quantum-mechanical analysis using DFT can be used to calculate intermolecular interaction energies, which can help in predicting material compatibility or the reactive behavior between two different molecules. mdpi.com
Synthesis and Properties of Ethenyl 2 Tert Butylbenzoate Derivatives
Functionalized Benzoate (B1203000) Hydrazides
The synthesis of benzoate hydrazides is a foundational step for creating a wide array of derivatives, including hydrazones with potential biological activities. acs.orgnih.govresearchgate.net The primary route involves the hydrazinolysis of a benzoate ester. In the context of the 2-tert-butylbenzoyl structure, this process would typically start from a simple alkyl ester of 2-tert-butylbenzoic acid, such as the methyl or ethyl ester, which is reacted with hydrazine (B178648) hydrate. nih.govmdpi.com
The general synthesis proceeds as follows:
Esterification: 2-tert-butylbenzoic acid is first converted to its methyl or ethyl ester.
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate, often in an alcohol solvent like ethanol, to yield the corresponding 2-tert-butylbenzoic acid hydrazide. nih.govmdpi.com
These hydrazides are stable intermediates that can be further functionalized. A common subsequent reaction is condensation with various aldehydes to form N-acylhydrazones. This reaction creates a new class of compounds where the properties are modulated by the substituents on the aldehyde. acs.orgmdpi.com
Table 1: General Synthesis of Substituted Benzoic Acid Hydrazides and Hydrazones This table provides an overview of the typical reaction sequence and conditions for synthesizing hydrazide derivatives from benzoic acid esters.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield | Reference |
| 1 | Substituted Benzoic Acid Methyl Ester, Hydrazine Hydrate | Ethanol, Reflux | Substituted Benzoic Acid Hydrazide | 67-85% | nih.govmdpi.com |
| 2 | Substituted Benzoic Acid Hydrazide, Substituted Aldehyde | Ethanol, Catalytic Acetic Acid, Reflux | N'-substituted-N-acylhydrazone | 76-100% | nih.gov |
Nucleoside Conjugates of Benzoate Esters
The conjugation of benzoate esters to nucleosides is a significant area of research for creating modified nucleoside analogs. beilstein-journals.org These syntheses are complex, multi-step processes that require careful use of protecting groups to ensure selective reaction at the desired positions on the sugar and nucleobase moieties. nih.govresearchgate.netmdpi.com
A general approach for synthesizing a 2-tert-butylbenzoate nucleoside conjugate involves:
Protection: Hydroxyl groups on the nucleoside's sugar ring that are not intended for reaction are protected using standard protecting groups (e.g., silyl (B83357) ethers). nih.gov
Activation: 2-tert-butylbenzoic acid is converted into a more reactive form, typically an acyl chloride (2-tert-butylbenzoyl chloride), using an agent like thionyl chloride. organic-chemistry.org
Coupling: The activated benzoyl derivative is reacted with the partially protected nucleoside. The reaction is directed towards a free hydroxyl group on the sugar, forming a benzoate ester linkage.
Deprotection: The protecting groups are removed to yield the final nucleoside conjugate. nih.govresearchgate.net
This method allows for the precise attachment of the bulky 2-tert-butylbenzoyl group to various positions on the nucleoside, creating structurally unique molecules for further study. nih.gov
Coumarin-Benzoyl Esters
Coumarins are a well-known class of heterocyclic compounds with a benzopyrone structure. researchgate.net The synthesis of coumarin-benzoyl esters involves creating an ester linkage between a hydroxyl-substituted coumarin (B35378) and a benzoic acid derivative. nih.gov
The synthesis of a 2-tert-butylbenzoyl coumarin ester would proceed via a two-stage process:
Hydroxycoumarin Synthesis: A suitably substituted hydroxycoumarin is prepared. A common method is the Pechmann condensation, where a phenol (B47542) is reacted with a β-ketoester in the presence of an acid catalyst. researchgate.netacs.org To obtain a specific substitution pattern, other methods like the Knoevenagel condensation may be used. researchgate.netnih.gov
Esterification: The prepared hydroxycoumarin is then reacted with an activated form of 2-tert-butylbenzoic acid, such as 2-tert-butylbenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, resulting in the desired coumarin-benzoyl ester. nih.gov
Research has shown that reacting various aromatic acyl chlorides with hydroxycoumarin precursors results in a series of ester derivatives. nih.gov
Table 2: Common Methods for Coumarin Synthesis This table summarizes established methods for synthesizing the core coumarin ring structure, which is a prerequisite for creating coumarin-benzoyl esters.
| Reaction Name | Reactants | Conditions | Reference |
| Pechmann Condensation | Phenol, β-Ketoester | Acid catalyst (e.g., H₂SO₄, Lewis acids) | researchgate.netacs.org |
| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene (B1212753) compound | Base catalyst (e.g., piperidine) | researchgate.netnih.gov |
| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate (B1210297), Heat | researchgate.net |
| Baylis-Hillman Reaction | Salicylaldehyde, Acrylate | DABCO (1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.netoctane) | researchgate.net |
Other Structurally Modified Analogs
Beyond the specific classes mentioned, the 2-tert-butylbenzoic acid structure can be modified in other ways to produce a range of analogs. The synthesis of the core precursor, 2-tert-butylbenzoic acid, can be achieved through methods like the oxidation of p-tert-butyltoluene, though this typically yields the para-isomer. researchgate.net For the ortho-isomer, specific synthetic routes are required.
Once 2-tert-butylbenzoic acid is obtained, it can be converted into various derivatives. For example, condensation with amines in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) can produce a series of substituted benzamides. nih.gov The tert-butyl group's steric bulk is a defining feature, influencing the chemical properties and reactivity of these analogs by shielding the reactive carbonyl center. chemicalbull.com This steric hindrance makes the corresponding esters and amides more resistant to hydrolysis compared to their non-tert-butylated counterparts. vulcanchem.com
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Methods for Synthesis
The efficient and selective synthesis of Ethenyl 2-tert-butylbenzoate is paramount for its broader study and potential application. While classical methods such as the vinylation of 2-tert-butylbenzoic acid exist, future research will focus on developing more atom-economical, sustainable, and highly efficient catalytic systems.
A primary research thrust involves the advancement of transition-metal-catalyzed transvinylation reactions. Current methods often rely on mercury or iridium catalysts, which present environmental or cost concerns. Future work will likely explore catalysts based on more abundant and less toxic metals like copper or iron. A major challenge is overcoming the steric hindrance imposed by the ortho-tert-butyl group, which can impede catalyst coordination and turnover. Research will focus on designing ligand scaffolds that create a precisely tailored catalytic pocket, enabling high turnover numbers (TON) and turnover frequencies (TOF) even with this sterically congested substrate.
Another promising avenue is the direct C-H vinylation of tert-butylbenzene. This strategy would represent a significant leap in synthetic efficiency by bypassing the need for a pre-functionalized benzoic acid intermediate. This would likely involve sophisticated palladium or rhodium catalytic systems capable of selectively activating the C-H bond ortho to the tert-butyl group, followed by oxidative addition and coupling with an ethylene (B1197577) equivalent.
The table below contrasts a representative classical synthesis approach with a hypothetical, next-generation catalytic system that is the target of future research.
| Parameter | Classical Method (e.g., Acetic Acid Elimination) | Future Target (e.g., Direct C-H Vinylation) |
|---|---|---|
| Starting Materials | 2-tert-butylbenzoic acid, Acetylene (B1199291)/Vinyl Acetate (B1210297) | tert-Butylbenzene, Ethylene |
| Catalyst System | Stoichiometric or high-loading metal salts (e.g., Zn(OAc)₂, Hg(OAc)₂) | Low-loading, high-turnover catalyst (e.g., Pd(II) with a designer ligand) |
| Atom Economy | Moderate (produces stoichiometric byproducts like acetic acid) | High (theoretically produces only H₂ as a byproduct) |
| Reaction Temperature | High (> 200 °C) | Lower (Target: 80-120 °C) |
| Hypothetical Catalyst TON | < 50 | > 1,000 |
| Key Research Challenge | Handling of hazardous reagents and byproducts; high energy input. | Achieving high regioselectivity for ortho-C-H activation; preventing catalyst deactivation. |
In-Depth Mechanistic Elucidation of Complex Reactions
A deeper understanding of the reaction mechanisms governing the polymerization of this compound is critical for controlling polymer architecture and properties. The bulky ortho-substituent is expected to exert profound stereoelectronic effects on the polymerization process, particularly in free-radical or controlled radical polymerization (CRP) techniques.
Future research will employ a combination of advanced analytical and computational tools to dissect these mechanisms. Key questions to be addressed include:
Propagation Kinetics: How does the steric bulk of the tert-butyl group affect the rate constant of propagation (k_p)? It is hypothesized that the steric hindrance significantly lowers k_p compared to less hindered monomers like vinyl acetate, but quantitative data is lacking.
Stereocontrol: Does the tert-butyl group influence the stereochemistry (tacticity) of the resulting polymer chain? Investigations using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy on poly(this compound) will be essential to determine if atactic, syndiotactic, or isotactic structures are preferentially formed.
Chain Transfer and Termination: The bulky side group could hinder bimolecular termination pathways and favor chain transfer to the monomer or solvent. Detailed kinetic studies, including pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC), will be necessary to decouple these fundamental events.
The table below outlines a potential research framework for mechanistic investigation.
| Mechanistic Question | Primary Experimental Technique | Secondary/Confirmatory Method | Expected Outcome |
|---|---|---|---|
| Quantification of propagation rate constant (k_p) | Pulsed-Laser Polymerization (PLP-SEC) | In-situ NMR/IR monitoring | Accurate k_p value as a function of temperature. |
| Determination of polymer tacticity | ¹³C NMR Spectroscopy of the polymer | X-ray Diffraction (XRD) on crystalline samples | Quantitative assessment of triad/pentad sequences (mm, mr, rr). |
| Identification of dominant termination pathway | Analysis of polymer molar mass distribution (Dispersity, Đ) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) of oligomers | Evidence for termination by combination vs. disproportionation. |
| Role of the ester group in side reactions | Isotopic Labeling (e.g., ¹⁸O in the carbonyl) | Kinetic Isotope Effect (KIE) studies | Clarification of chain transfer to monomer or intramolecular backbiting. |
Rational Design of Polymeric Materials with Tailored Properties
The true potential of this compound lies in its use as a building block for advanced polymeric materials. The monomer's structure suggests that its homopolymer and copolymers will exhibit a unique combination of properties, including high thermal stability, rigidity, and a high refractive index, all stemming from the bulky, aromatic side chain.
"Rational design" will be the guiding principle of future research, moving from exploratory polymerization to the targeted synthesis of materials with pre-defined characteristics. A major focus will be on copolymerization, where this compound is combined with other vinyl monomers to fine-tune material properties.
High-Performance Thermoplastics: Copolymerization with monomers like styrene (B11656) or methyl methacrylate (B99206) could yield materials with an exceptionally high glass transition temperature (Tg) and enhanced thermal degradation resistance, suitable for applications in high-temperature electronics or specialty optics.
Optical Materials: The presence of the benzene (B151609) ring suggests a high refractive index. Research will focus on creating copolymers that maintain optical clarity while maximizing this property for applications in lenses, optical films, or high-performance coatings.
Membrane Materials: The rigid, contorted structure imparted by the tert-butyl group could create polymers with high fractional free volume. This makes them attractive candidates for gas separation membranes, where the polymer's microstructure can be tailored to allow selective permeation of certain gases.
The following table presents hypothetical copolymer systems and their targeted properties, representing clear goals for future materials science research.
| Comonomer | Hypothetical Copolymer System | Primary Target Property | Potential Application Area |
|---|---|---|---|
| Methyl Methacrylate (MMA) | P(ETBB-co-MMA) | Glass Transition Temperature (Tg) > 150 °C | High-temperature transparent plastics |
| Styrene | P(ETBB-co-Styrene) | Refractive Index > 1.60 | Optical components, high-refractive-index coatings |
| N-vinylpyrrolidone (NVP) | P(ETBB-co-NVP) | Amphiphilicity and controlled solubility | Specialty surfactants, drug delivery matrices |
| 2-Hydroxyethyl Methacrylate (HEMA) | P(ETBB-co-HEMA) | Tunable surface energy and hydrophobicity | Biocompatible coatings, microfluidic devices |
Advanced Computational Methodologies for Prediction and Discovery
Computational chemistry and materials informatics are set to become indispensable tools in accelerating research on this compound. These methods allow for the in silico prediction of properties and the screening of experimental conditions, saving significant time and resources.
Quantum Chemistry (DFT): Density Functional Theory (DFT) will be employed to investigate phenomena at the molecular level. This includes calculating the transition state energies for synthesis reactions (guiding catalyst design, as in 8.1), modeling the energetics of polymer chain propagation (elucidating mechanisms, as in 8.2), and predicting the electronic properties (e.g., polarizability, contributing to refractive index) of the monomer and its oligomers.
Molecular Dynamics (MD): MD simulations will be crucial for predicting the bulk properties of polymers. By simulating ensembles of polymer chains, researchers can predict key material properties like the glass transition temperature, thermal expansion coefficient, and mechanical modulus. Furthermore, MD can be used to simulate the interaction of the polymer with small molecules, providing insights for designing gas separation membranes or drug delivery systems.
Machine Learning (ML): As experimental data becomes available, ML models can be trained to establish quantitative structure-property relationships (QSPRs). An ML model could, for example, predict the Tg of a copolymer based on its composition and sequence distribution, allowing for rapid virtual screening of thousands of potential formulations before committing to laboratory synthesis.
The table below maps specific computational techniques to key research challenges related to this compound.
| Computational Method | Research Area Application | Specific Research Question Addressed |
|---|---|---|
| Density Functional Theory (DFT) | Catalyst Development (8.1) & Mechanistic Studies (8.2) | What is the energy barrier for a new catalytic cycle? How does the tert-butyl group influence the transition state of radical addition? |
| Molecular Dynamics (MD) | Polymer Design (8.3) | What is the predicted Tg and density of P(ETBB-co-Styrene) at a 30:70 ratio? How do polymer chains pack in the solid state? |
| Quantitative Structure-Property Relationship (QSPR) | Materials Discovery (8.3 & 8.4) | Can we build a model to predict the refractive index of a copolymer based on monomer composition and molecular weight? |
| High-Throughput Virtual Screening (HTVS) | Catalyst Discovery (8.1) | From a library of 10,000 potential ligands, which ones are most likely to be effective for the C-H vinylation of tert-butylbenzene? |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-Hydroxyethyl Methacrylate |
| Acetic Acid |
| Acetylene |
| Copper |
| This compound |
| Ethylene |
| Iron |
| Iridium |
| Mercury |
| Methyl Methacrylate |
| N-vinylpyrrolidone |
| Palladium |
| Rhodium |
| Styrene |
| tert-Butylbenzene |
| Vinyl Acetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
